![molecular formula C9H10ClNO B6612433 6-amino-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 58631-10-0](/img/structure/B6612433.png)
6-amino-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
6-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, also known as 6-Aminoindan-1-one hydrochloride or 6-AIH, is an organic compound belonging to the class of indanones. It is a white crystalline solid with a melting point of 140-143°C. 6-AIH is a valuable synthetic intermediate for the synthesis of many compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of indole derivatives and other heterocyclic compounds.
Scientific Research Applications
6-AIH has been used as a synthetic intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of indole derivatives, heterocyclic compounds, and pharmaceuticals. It has also been used in the synthesis of agrochemicals and dyes. Additionally, 6-AIH has been used in the synthesis of a variety of other compounds such as benzodiazepines, phenothiazines, and indolizines.
Mechanism of Action
The mechanism of action of 6-AIH is not well understood. However, it is believed that the compound acts as an intermediate in the formation of indole derivatives and other heterocyclic compounds. It is also believed to be involved in the formation of a variety of other compounds such as pharmaceuticals, agrochemicals, and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AIH are not well understood. However, it is believed to be involved in the formation of a variety of compounds that have various biochemical and physiological effects. For example, 6-AIH has been used in the synthesis of benzodiazepines, which are drugs used to treat anxiety and other mental health conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-AIH in lab experiments is its availability. 6-AIH is widely available and can be easily synthesized from 1-aminoindan. Additionally, 6-AIH is relatively inexpensive and can be used in a variety of synthesis reactions.
However, there are some limitations to using 6-AIH in lab experiments. For example, the compound is sensitive to light and air. Additionally, the reaction of 6-AIH with hydrochloric acid must be conducted in an inert atmosphere, which can be difficult to maintain in a lab setting.
Future Directions
There are a number of potential future directions for 6-AIH research. One potential direction is the development of new synthesis methods for the compound. Additionally, research could be conducted to better understand the biochemical and physiological effects of 6-AIH and its derivatives. Furthermore, research could be conducted to develop new applications for the compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be conducted to improve the stability of 6-AIH in lab experiments.
Synthesis Methods
6-AIH is prepared by the reaction of 1-aminoindan with hydrochloric acid in the presence of a catalyst. This reaction is carried out in an inert atmosphere at a temperature of between 80-100°C. The reaction is typically conducted in a solvent such as dichloromethane. The product is then purified by recrystallization from a suitable solvent such as ethanol.
properties
IUPAC Name |
6-amino-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5H,2,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOAUCGGIDNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2,3-dihydro-1H-inden-1-one hydrochloride |
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